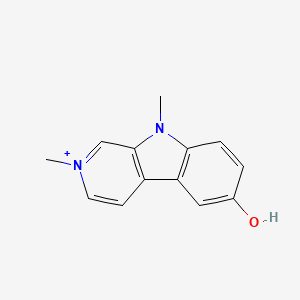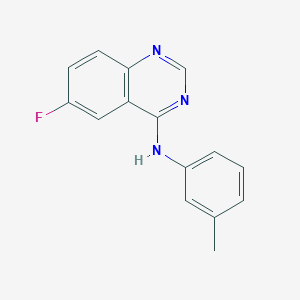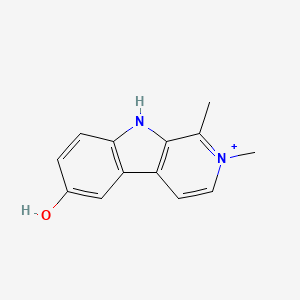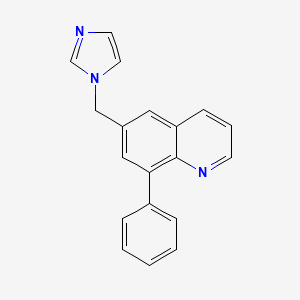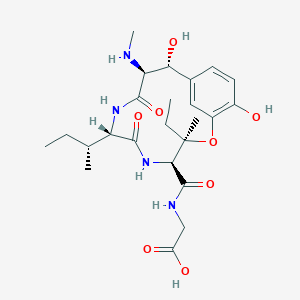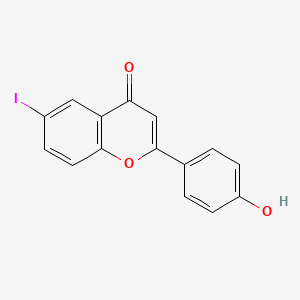
6-Iodo-4''-hydroxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-4’-hydroxyflavone is a synthetic flavonoid derivative characterized by the presence of an iodine atom at the 6th position and a hydroxyl group at the 4’ position of the flavone backbone. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-4’-hydroxyflavone typically involves the iodination of 4’-hydroxyflavone. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium iodate, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: Industrial production of 6-iodo-4’-hydroxyflavone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-4’-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or nitrobenzene under appropriate conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 4’-hydroxyflavone.
Substitution: Formation of various substituted flavones.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 6-iodo-4’-hydroxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
4’-Hydroxyflavone: Lacks the iodine atom, resulting in different biological activities.
6-Hydroxyflavone: Has a hydroxyl group instead of an iodine atom at the 6th position.
6-Nitro-4’-hydroxyflavone: Contains a nitro group instead of an iodine atom at the 6th position.
Uniqueness: 6-Iodo-4’-hydroxyflavone is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activities compared to its non-iodinated counterparts .
Properties
Molecular Formula |
C15H9IO3 |
|---|---|
Molecular Weight |
364.13 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-6-iodochromen-4-one |
InChI |
InChI=1S/C15H9IO3/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8,17H |
InChI Key |
IFAJNNUYROKKPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


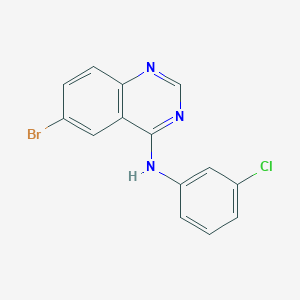

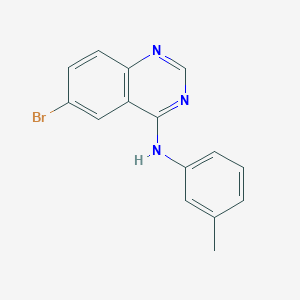
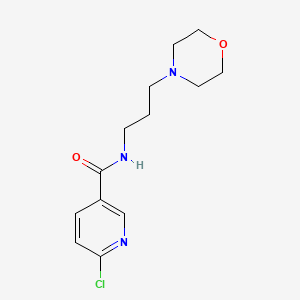
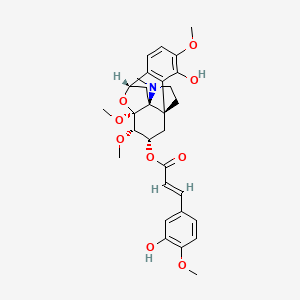
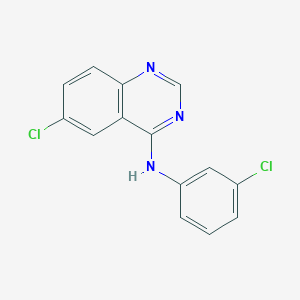

![6-ethyl-4,7-dimethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10845265.png)

